![molecular formula C16H19BO3 B1342227 2-[2-(Fur-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 876316-28-8](/img/structure/B1342227.png)

2-[2-(Fur-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

説明

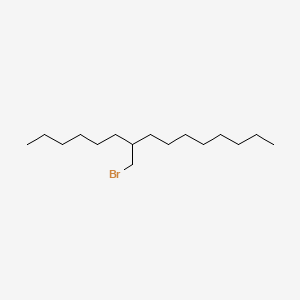

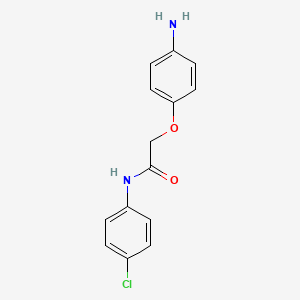

The compound "2-[2-(Fur-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" is a boron-containing organic molecule that is part of a class of compounds known as 1,3,2-dioxaborolanes. These compounds are characterized by a boron atom connected to two oxygen atoms and one carbon atom, forming a five-membered ring structure. The specific compound also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. This structure is likely to contribute to the compound's chemical properties and reactivity.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of "2-[2-(Fur-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane," they do offer insights into the synthesis of related compounds. For example, the synthesis of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane involves rhodium-catalyzed hydroboration of allyl phenyl sulfone . This suggests that similar catalytic or synthetic strategies could potentially be applied to the synthesis of the compound , with appropriate modifications to incorporate the furan and phenyl substituents.

Molecular Structure Analysis

The molecular structure of related 1,3,2-dioxaborolanes has been characterized by single-crystal X-ray diffraction studies. For instance, the structure of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was determined to crystallize in the monoclinic space group with no significant intramolecular or intermolecular interactions observed with the Lewis acidic boron atom . This information can be useful in predicting the molecular structure of "2-[2-(Fur-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane," which may also exhibit a similar lack of significant interactions at the boron center.

Chemical Reactions Analysis

The reactivity of 1,3,2-dioxaborolanes can be inferred from their reactions with other compounds. For example, the reaction of phenyl isocyanate with 2-dimethylamino-1,3,2-dioxaborolane is exocyclic, indicating that the amino group has a higher migratory aptitude than the alkoxy group . This suggests that in the case of "2-[2-(Fur-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane," functional groups on the furan or phenyl rings may influence its reactivity in a similar manner.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,2-dioxaborolanes are closely related to their molecular structure. For instance, the crystal structure of 2-[2-aminophenoxy]-4,4,5,5-tetramethyl1,3,2-dioxaborolane reveals a tetracoordinated boron atom, which is indicative of the compound's potential reactivity and association behavior . The properties of "2-[2-(Fur-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" could be similarly influenced by the coordination of the boron atom and the presence of the furan and phenyl rings.

科学的研究の応用

Synthesis and Characterization

The compound has been utilized in the synthesis of various boronic acid derivatives and analyzed for its properties and applications in different fields of chemistry. For instance, Spencer et al. (2002) described the synthesis of 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, studying their inhibitory activity against serine proteases, including thrombin, highlighting its potential in medicinal chemistry research Spencer et al., 2002. Similarly, Coombs et al. (2006) conducted a study on the synthesis and molecular structure of a related dioxaborolane compound, providing insights into its structural properties through X-ray diffraction analysis Coombs et al., 2006.

Polymerization and Nanoparticle Formation

The compound serves as a critical building block in the polymerization process to create novel polymeric materials. Fischer et al. (2013) demonstrated its use in the synthesis of brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks, showcasing its application in developing advanced materials with potential uses in optoelectronics and nanotechnology Fischer et al., 2013.

Molecular Structure and DFT Studies

Research on the molecular structure and theoretical studies using Density Functional Theory (DFT) has been conducted to understand the properties and potential applications of this compound. Huang et al. (2021) focused on the synthesis, crystal structure, and DFT study of boric acid ester intermediates, providing valuable information on their molecular structures and physicochemical properties Huang et al., 2021.

Application in Sensing and Detection

This compound has also been explored for its application in developing fluorescent probes for detecting biological and chemical species. Nie et al. (2020) designed and synthesized a 4-substituted pyrene derivative incorporating the boronic ester, demonstrating its application for H2O2 detection in living cells Nie et al., 2020.

将来の方向性

特性

IUPAC Name |

2-[2-(furan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BO3/c1-15(2)16(3,4)20-17(19-15)13-9-6-5-8-12(13)14-10-7-11-18-14/h5-11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKVHPKPYKOEGCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594547 | |

| Record name | 2-[2-(Furan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(Furan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

CAS RN |

876316-28-8 | |

| Record name | 2-[2-(Furan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876316-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2-(Furan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid](/img/structure/B1342168.png)

![2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1342175.png)